molecular formula C19H20O3 B15329906 2-(4-Pentylbenzoyl)benzoic acid CAS No. 13936-26-0

2-(4-Pentylbenzoyl)benzoic acid

Cat. No.: B15329906
CAS No.: 13936-26-0
M. Wt: 296.4 g/mol
InChI Key: RDQYZLXSZLXNJY-UHFFFAOYSA-N
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Description

2-(4-Pentylbenzoyl)benzoic acid is a benzoic acid derivative featuring a pentyl-substituted benzoyl group at the ortho (2-) position of the benzoic acid backbone. Its molecular formula is C₂₀H₂₂O₃ (molecular weight: 318.39 g/mol). Structurally, the pentyl chain (C₅H₁₁) at the para position of the benzoyl moiety introduces significant hydrophobicity, which distinguishes it from shorter-chain or polar-substituted analogues. This compound is primarily used in materials science and pharmaceutical research, particularly in liquid crystal synthesis due to its rigid aromatic core and alkyl chain flexibility .

Properties

CAS No.

13936-26-0

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

2-(4-pentylbenzoyl)benzoic acid

InChI

InChI=1S/C19H20O3/c1-2-3-4-7-14-10-12-15(13-11-14)18(20)16-8-5-6-9-17(16)19(21)22/h5-6,8-13H,2-4,7H2,1H3,(H,21,22)

InChI Key

RDQYZLXSZLXNJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(4-Pentylbenzoyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Pentylbenzoyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Pentylbenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and affect cellular processes by binding to active sites or altering the structure of biomolecules . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Chain Length Variations

2-(4-Methylbenzoyl)Benzoic Acid
  • Structure : A methyl group (CH₃) replaces the pentyl chain.
  • Molecular Weight : 256.26 g/mol.
  • Key Differences : The shorter methyl group reduces hydrophobicity and increases crystallinity compared to the pentyl analogue. This impacts solubility in organic solvents and melting points. Applications include intermediates in agrochemical synthesis .
4-(4-n-Pentylphenyl)Benzoic Acid
  • Structure : The pentyl group is attached to a biphenyl system (4-position of the distal phenyl ring).
  • Molecular Weight : 326.43 g/mol.
  • Key Differences: The biphenyl structure enhances planarity, favoring liquid crystalline behavior. This compound is widely used in display technologies, whereas 2-(4-pentylbenzoyl)benzoic acid’s bent structure limits such applications .

Electronic Effects of Substituents

2-(4-Fluorobenzoyl)Benzoic Acid
  • Structure : A fluorine atom replaces the pentyl chain.
  • Molecular Weight : 274.23 g/mol.
  • Key Differences : The electron-withdrawing fluorine increases acidity (pKa ~2.8 vs. ~4.5 for pentyl derivative) and enhances metabolic stability. This makes it valuable in drug design, such as protease inhibitors .
2-(4-Methoxybenzoyl)Benzoic Acid
  • Structure : A methoxy (OCH₃) group replaces the pentyl chain.
  • Molecular Weight : 286.28 g/mol.
  • Key Differences : The electron-donating methoxy group reduces electrophilicity, altering reactivity in esterification or amidation reactions. Used in polymer additives .

Functional Group Modifications

2-((4-Chlorophenyl)Acetyl)Benzoic Acid
  • Structure : An acetyl linker replaces the benzoyl group, with a chlorine substituent.
  • Molecular Weight : 304.73 g/mol.
  • Key Differences : The acetyl group increases flexibility, reducing thermal stability. The chlorine atom enhances halogen bonding, making it a candidate for supramolecular chemistry .
4-(Sulfooxy)Benzoic Acid (Positional Isomers)
  • Structure : A sulfonate group is attached to the benzoic acid core.
  • Molecular Weight : 218.19 g/mol (for o-isomer).
  • Key Differences : The sulfonate group dramatically increases water solubility and acidity (pKa ~1.2). Used in dye synthesis and as a metabolite in biodegradation pathways .

Market and Industrial Relevance

2-(4-Chlorobenzoyl)Benzoic Acid
  • Applications : Key intermediate in antihistamine (e.g., azelastine) production.
  • Market Trends : Projected CAGR of 4.2% (2024–2031) due to rising demand for allergy medications .
2-(4-Biphenylylcarbonyl)Benzoic Acid
  • Applications : Used in organic electronics for its conjugated biphenyl system.
  • Regulatory Status: Not listed in EINECS or TSCA, limiting industrial use in regulated markets .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent pKa Key Application
This compound 318.39 C₅H₁₁ ~4.5 Liquid crystals
2-(4-Methylbenzoyl)benzoic acid 256.26 CH₃ ~4.2 Agrochemicals
2-(4-Fluorobenzoyl)benzoic acid 274.23 F ~2.8 Pharmaceuticals
2-(4-Methoxybenzoyl)benzoic acid 286.28 OCH₃ ~3.9 Polymer additives

Table 2: Market Data (2025 Projections)

Compound Market Size (USD Million) CAGR (2024–2031) Primary Region
2-(4-Chlorobenzoyl)benzoic acid 85.2 4.2% Asia-Pacific
4-(4-n-Pentylphenyl)benzoic acid 12.7 3.8% North America

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